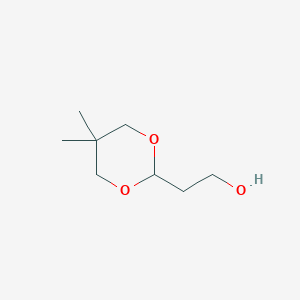

5,5-二甲基-1,3-二氧六环-2-乙醇

描述

5,5-Dimethyl-1,3-dioxane-2-ethanol, a derivative of 1,3-dioxane, is an organic compound. It is related to various research studies for its unique chemical and physical properties, and its synthesis methods are derived from reactions involving 2,2-dimethyl-1,3-dioxane derivatives.

Synthesis Analysis

The synthesis of compounds related to 5,5-Dimethyl-1,3-dioxane-2-ethanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane derivatives with different aldehydes in the presence of ethanol. This process results in a variety of products depending on the specific aldehydes used and the conditions of the reaction (Zeng, 2011).

Molecular Structure Analysis

The molecular structure of these compounds often exhibits specific conformations such as boat or envelope shapes for the 1,3-dioxane rings. These structures are stabilized by weak intermolecular hydrogen bonds in the crystal form, contributing to their stability and conformational behavior (Zeng, 2011).

Chemical Reactions and Properties

Chemical reactions involving 5,5-Dimethyl-1,3-dioxane-2-ethanol derivatives often involve hydrogenation and reactions with sodium borohydride, leading to the reduction of exocyclic double bonds and formation of new compounds, which can be structurally analyzed through X-ray diffraction (XDA) techniques (Krapivin et al., 1989).

科学研究应用

溶剂

“5,5-二甲基-1,3-二氧六环-2-乙醇” 可用作溶剂 . 溶剂是溶解溶质(化学性质不同的液体、固体或气体)的物质,从而形成溶液。 它们广泛用于化学合成和工业,从原材料中提取有用的化学物质。

催化剂

这种化合物可以作为化学合成和有机反应的催化剂 . 催化剂是通过降低反应的能量障碍(活化能)来提高化学反应速率的物质,但在反应本身中不会被消耗。

化学合成中的介质

它可以用作化学合成中的介质 . 化学合成中的介质是反应物(起始原料)溶解或悬浮以及反应发生的物质或混合物。

药物合成

“5,5-二甲基-1,3-二氧六环-2-乙醇” 可用于药物合成 . 药物合成涉及从简单的起始原料创建新的药物分子的过程。 这种化合物可以用作起始原料、中间体或各种药物合成的催化剂。

农药合成

它也可以用于农药的合成 . 农药是用于控制害虫的物质,包括昆虫、水生寄生虫、真菌、杂草以及细菌和病毒等微生物。 这种化合物在这些物质的合成中可能发挥关键作用。

有机化合物合成

这种化合物可以用于其他有机化合物的合成 . 有机化合物被广泛地归类为含有碳原子的化合物。 它们是生命的基础,存在于所有生物体中。 创建新的有机化合物的能力是许多行业的基础,包括制药、塑料和能源。

安全和危害

作用机制

Target of Action

It is known to act as a solvent and a catalyst in chemical synthesis and organic reactions .

Mode of Action

As a solvent and catalyst, it likely facilitates chemical reactions by providing a suitable medium for the reaction to occur and by lowering the activation energy of the reaction .

Biochemical Pathways

It is used in the synthesis of various organic compounds, suggesting that it may influence a wide range of biochemical pathways depending on the specific context .

Result of Action

As a solvent and catalyst, it likely influences the rate and efficiency of chemical reactions, but the specific effects would depend on the context of the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,5-Dimethyl-1,3-dioxane-2-ethanol. For instance, temperature and pressure conditions can affect the efficiency of the compound as a catalyst . Additionally, it should be stored and handled safely, away from fire and heat sources .

属性

IUPAC Name |

2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2)5-10-7(3-4-9)11-6-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGOOWUTSBFURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400606 | |

| Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116141-68-5 | |

| Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

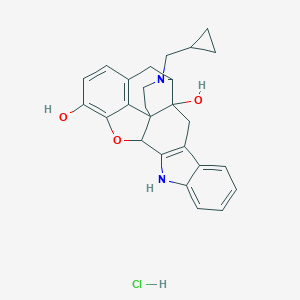

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)